molecular formula C19H27NO4S B3791674 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide

3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide

Cat. No.: B3791674
M. Wt: 365.5 g/mol
InChI Key: HIUAGUSJWTWISN-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, which is a type of organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is often found in various pharmaceuticals and research compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include studies on its biological activity, potential uses in pharmaceuticals, or its behavior under various chemical conditions .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-20(8-4-15-5-9-22-10-6-15)19(21)7-13-25-16-2-3-17-18(14-16)24-12-11-23-17/h2-3,14-15H,4-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUAGUSJWTWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)C(=O)CCSC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide
Reactant of Route 3
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide
Reactant of Route 4
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide

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